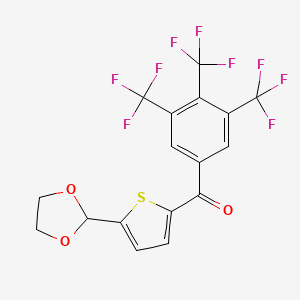

5-(1,3-DIOXOLAN-2-YL)-2-(3,4,5-TRIFLUOROBENZOYL)THIOPHENE

Übersicht

Beschreibung

5-(1,3-DIOXOLAN-2-YL)-2-(3,4,5-TRIFLUOROBENZOYL)THIOPHENE is a synthetic organic compound that features a thiophene ring substituted with a dioxolane group and a trifluoromethyl-benzoyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,3-DIOXOLAN-2-YL)-2-(3,4,5-TRIFLUOROBENZOYL)THIOPHENE typically involves multi-step organic reactions. One possible route could involve the following steps:

Formation of the Dioxolane Ring: This can be achieved by reacting a diol with an aldehyde or ketone under acidic conditions.

Thiophene Ring Formation: The thiophene ring can be synthesized through a variety of methods, such as the Gewald reaction, which involves the condensation of a ketone, an aldehyde, and elemental sulfur.

Introduction of the Trifluoromethyl-Benzoyl Group: This step might involve Friedel-Crafts acylation using trifluoromethyl-benzoyl chloride and a Lewis acid catalyst.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions could target the carbonyl group in the trifluoromethyl-benzoyl moiety, potentially yielding alcohol derivatives.

Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the thiophene or benzoyl rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) could be used.

Substitution: Reagents like halogens, nucleophiles, or electrophiles under appropriate conditions (e.g., acidic or basic) could facilitate substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols.

Wissenschaftliche Forschungsanwendungen

5-(1,3-DIOXOLAN-2-YL)-2-(3,4,5-TRIFLUOROBENZOYL)THIOPHENE could have various applications in scientific research:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use in studying biological pathways or as a probe in biochemical assays.

Medicine: Investigation of its pharmacological properties and potential therapeutic applications.

Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Wirkmechanismus

The mechanism of action of this compound would depend on its specific interactions with molecular targets. For instance, if it were used in a biological context, it might interact with enzymes, receptors, or other proteins, modulating their activity through binding or chemical modification.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

5-(1,3-Dioxolan-2-yl)-2-benzoylthiophene: Lacks the trifluoromethyl group, which could affect its reactivity and applications.

2-(3,4,5-Trifluoromethyl-benzoyl)thiophene: Lacks the dioxolane ring, potentially altering its chemical properties and uses.

Uniqueness

The presence of both the dioxolane and trifluoromethyl-benzoyl groups in 5-(1,3-DIOXOLAN-2-YL)-2-(3,4,5-TRIFLUOROBENZOYL)THIOPHENE makes it unique, potentially offering a combination of properties not found in similar compounds. This could include enhanced stability, reactivity, or specific interactions with biological targets.

Biologische Aktivität

5-(1,3-Dioxolan-2-YL)-2-(3,4,5-trifluorobenzoyl)thiophene is a synthetic compound that has garnered attention due to its potential biological activities. The compound features a thiophene ring substituted with a dioxolane and a trifluorobenzoyl group, which may influence its interaction with biological systems. This article reviews the biological activity of this compound based on existing literature, including its synthesis, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C17H9F9O3S

- Molecular Weight : 464.3 g/mol

- CAS Number : 898779-34-5

Synthesis

The synthesis of this compound typically involves the reaction of thiophene derivatives with dioxolane and trifluorobenzoyl precursors. The specific methods can vary, but often include steps such as cyclocondensation and acylation. These synthetic routes are crucial for optimizing yield and purity, which directly impacts biological testing.

Antiproliferative Effects

Research indicates that compounds with similar structures exhibit antiproliferative effects against various cancer cell lines. For instance, studies have shown that fluorinated aryl derivatives can inhibit the growth of breast, colon, and lung cancer cells through mechanisms that may involve apoptosis and cell cycle arrest . The specific antiproliferative activity of this compound needs further exploration but is hypothesized to be significant based on analogous compounds.

Antibacterial and Antifungal Activity

The antibacterial activity of thiophene derivatives has been documented extensively. In a study evaluating various dioxolane compounds, certain derivatives demonstrated substantial antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis while showing limited efficacy against Gram-negative strains . The incorporation of trifluoromethyl groups is often associated with enhanced lipophilicity, potentially improving membrane permeability and bioactivity.

While specific studies on the mechanisms of action for this compound are scarce, it is likely that its biological effects may involve:

- Inhibition of Enzymatic Activity : Many thiophene derivatives act as enzyme inhibitors in metabolic pathways.

- Membrane Disruption : The lipophilic nature of fluorinated compounds may disrupt bacterial membranes.

- Reactive Oxygen Species (ROS) Generation : Some compounds induce oxidative stress in target cells.

Case Studies

- Antiproliferative Activity Against Cancer Cell Lines :

-

Antibacterial Screening :

- In comparative studies involving dioxolane derivatives, several compounds showed notable MIC (Minimum Inhibitory Concentration) values against Staphylococcus aureus. For example:

Compound MIC (µg/mL) Target Bacteria Compound A 625 Staphylococcus aureus Compound B 1250 Enterococcus faecalis

- In comparative studies involving dioxolane derivatives, several compounds showed notable MIC (Minimum Inhibitory Concentration) values against Staphylococcus aureus. For example:

Eigenschaften

IUPAC Name |

[5-(1,3-dioxolan-2-yl)thiophen-2-yl]-[3,4,5-tris(trifluoromethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H9F9O3S/c18-15(19,20)8-5-7(6-9(16(21,22)23)12(8)17(24,25)26)13(27)10-1-2-11(30-10)14-28-3-4-29-14/h1-2,5-6,14H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIPGGPBHZSTFFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=CC=C(S2)C(=O)C3=CC(=C(C(=C3)C(F)(F)F)C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H9F9O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701139102 | |

| Record name | [5-(1,3-Dioxolan-2-yl)-2-thienyl][3,4,5-tris(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701139102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

464.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898779-34-5 | |

| Record name | [5-(1,3-Dioxolan-2-yl)-2-thienyl][3,4,5-tris(trifluoromethyl)phenyl]methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898779-34-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [5-(1,3-Dioxolan-2-yl)-2-thienyl][3,4,5-tris(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701139102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.